Patented Synthetic Intermediacy in Roxatidine Acetate Manufacturing (Documented Yield: 78%)
The compound is unequivocally defined as the penultimate intermediate (structure 6) in the patented synthetic route to roxatidine acetate . A specific synthetic procedure describes the deprotection of N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide with hydrazine monohydrate in methanol, followed by acidic workup and basic extraction, to afford 3-[3-(1-piperidinomethyl)phenoxy]propylamine as a pale yellow oil in 78% isolated yield . This established reaction sequence provides a quantitative benchmark for route optimization that generic piperidinylphenoxypropylamine regioisomers cannot offer, as their synthetic utility in this specific pharmaceutical context is undocumented.
| Evidence Dimension | Patented synthetic intermediacy and isolated yield |
|---|---|
| Target Compound Data | 78% isolated yield; penultimate intermediate in roxatidine acetate synthesis |
| Comparator Or Baseline | Structural analogs (e.g., para-substituted piperidinylmethylphenoxypropylamines, N-alkylated derivatives): No documented role in roxatidine synthesis, no published yield data for this specific route |
| Quantified Difference | Target compound is the only documented intermediate capable of delivering roxatidine acetate via the patented 1979 route; yield for this specific step is 78% |
| Conditions | Deprotection of N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide (16.3 g) with hydrazine monohydrate (2.3 g) in methanol (150 mL) at 70°C for 4 h, followed by HCl treatment and basic extraction |
Why This Matters
For pharmaceutical development and impurity profiling, the documented 78% yield in a patented route establishes this exact compound as the reference standard for roxatidine-related synthesis.
